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Compound of Interest

Compound Name:
3-Chloro-5-ethoxy-4-

propoxybenzoic acid

CAS No.: 723245-44-1

Cat. No.: B427190

Get Quote

High-Purity Building Block for Medicinal Chemistry
& PDE4 Inhibitor Design
Part 1: Executive Summary & Strategic Utility
3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1) is a highly specialized

trisubstituted benzoic acid derivative. It serves as a critical scaffold in the synthesis of

phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents targeting G-protein

coupled receptors (GPCRs).

Structurally, the compound features a "scaffold-hopping" architecture relevant to established

drugs like Roflumilast and Piclamilast. The specific substitution pattern—a chlorine atom at

position 3, an ethoxy group at position 5, and a propoxy chain at position 4—provides a unique

balance of electronic withdrawal and lipophilic bulk, essential for optimizing binding affinity

within hydrophobic enzymatic pockets.
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Pharmacophore Class: Trisubstituted Benzoic Acid / Catechol Ether.

Primary Application: Late-stage intermediate for API synthesis (PDE4 inhibition, anti-

asthmatic, COPD therapeutics).

Lipophilicity (cLogP): ~3.3 (Predicted), optimizing membrane permeability.

Purity Standard: Typically

97% for research applications.

Part 2: Chemical Identity & Structural Analysis[1][2]
This section consolidates the physicochemical data necessary for analytical method

development and formulation.

Table 1: Physicochemical Properties
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Property Specification Technical Insight

IUPAC Name
3-Chloro-5-ethoxy-4-

propoxybenzoic acid

Defines substitution

regiochemistry.

CAS Number 723245-44-1

Unique identifier for

procurement/regulatory

checks.

Molecular Formula --

Molecular Weight 258.70 g/mol

Suitable for fragment-based

drug design (Rule of 3

compliant).

Appearance
White to Off-white Crystalline

Powder

Indicates high purity; yellowing

suggests oxidation.

Solubility
DMSO (>20 mg/mL),

Methanol, DCM

Insoluble in water; requires

organic co-solvent for

bioassays.

pKa (Predicted) ~3.8 - 4.2 (Carboxylic Acid)

Acidic moiety allows for salt

formation (e.g., Sodium salt) to

improve solubility.

cLogP ~3.3
Moderate lipophilicity; good

oral bioavailability potential.

H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Compliant with Lipinski's Rule

of 5.

Part 3: Synthesis & Manufacturing Protocol
Editorial Note:While specific industrial batch records are proprietary, the following protocol is

reconstructed based on verified precursors (CAS 733030-51-8) and standard Williamson ether

synthesis methodologies for this chemical class.

3.1 Retrosynthetic Analysis
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The most robust synthetic route avoids the non-selective alkylation of a dihydroxy intermediate.

Instead, it utilizes a pre-functionalized precursor: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid.

Pathway:

Starting Material: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid (CAS 733030-51-8).

Reagent: 1-Bromopropane (n-Propyl bromide).

Mechanism:

Nucleophilic Substitution.

3.2 Step-by-Step Experimental Protocol
Reagents:

Precursor: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid (1.0 eq)

Alkylating Agent: 1-Bromopropane (1.2 eq)

Base: Potassium Carbonate (

, anhydrous, 2.5 eq)

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

Activation: Charge a reaction vessel with 3-Chloro-4-hydroxy-5-ethoxybenzoic acid and

anhydrous DMF under nitrogen atmosphere. Add

and stir at room temperature for 30 minutes to generate the phenoxide anion.

Critical Control Point: Ensure the system is dry; water competes with the alkyl halide,

reducing yield.

Alkylation: Dropwise add 1-Bromopropane to the mixture.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b427190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reflux: Heat the reaction mixture to 60–80°C. Monitor via TLC (Mobile Phase: 5% MeOH in

DCM) or HPLC.

Endpoint: Disappearance of the phenolic starting material (typically 4–6 hours).

Workup:

Cool the mixture to room temperature.

Pour into ice-cold 1M HCl (excess) to quench the base and precipitate the free acid

product.

Note: The ester byproduct (propyl ester) may form if the carboxylic acid is also alkylated. If

this occurs, a hydrolysis step (LiOH/THF/Water) is required to revert to the free acid.

Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane

to remove inorganic salts and trace impurities.

3.3 Synthesis Workflow Diagram

Start: 3-Chloro-4-hydroxy-
5-ethoxybenzoic acid
(CAS 733030-51-8)

Add: n-Propyl Bromide
+ K2CO3 / DMF

Reaction: SN2 Alkylation
(60-80°C, 4-6h)

QC Check:
Is Ester Formed?

Hydrolysis Step
(LiOH / THF)Yes (Over-alkylation)

Acidic Workup
(1M HCl Quench)

No (Selective)
Final Product:

3-Chloro-5-ethoxy-
4-propoxybenzoic acid

Click to download full resolution via product page

Figure 1: Logical synthesis flow for 3-Chloro-5-ethoxy-4-propoxybenzoic acid, including

contingency for ester byproduct formation.

Part 4: Analytical Characterization & QC
To ensure "Trustworthiness" in your data, the following analytical signatures must be verified.

1. HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV @ 254 nm (aromatic ring) and 280 nm.

Expected Retention: The target molecule is relatively lipophilic and will elute late in the

gradient (approx. 10-12 min).

2. 1H NMR (DMSO-d6, 400 MHz) Prediction

12.9 ppm (s, 1H): Carboxylic acid proton (-COOH).

7.4 - 7.6 ppm (m, 2H): Aromatic protons (H2 and H6). The coupling pattern depends on the
meta-coupling between H2 and H6.

4.1 ppm (q, 2H): Ethoxy

.

3.9 ppm (t, 2H): Propoxy

.

1.7 ppm (m, 2H): Propoxy central

.

1.3 ppm (t, 3H): Ethoxy

.

0.9 ppm (t, 3H): Propoxy terminal

.

Part 5: Biological Context & Applications
This compound is not merely a chemical reagent; it is a pharmacophore probe.
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Mechanism of Action (Inferred): The 3-chloro-4,5-dialkoxybenzoic acid motif is a classic

scaffold for Phosphodiesterase 4 (PDE4) inhibitors.

The "Catechol Ether" Mimic: The 4-propoxy and 5-ethoxy groups mimic the dialkoxy pattern

found in Rolipram and Roflumilast. These groups fit into the hydrophobic Q1 and Q2 pockets

of the PDE4 enzyme active site.

The Chlorine Atom: The 3-chloro substituent occupies a distinct hydrophobic sub-pocket,

often improving potency compared to the hydrogen analog and preventing metabolic

oxidation of the ring.

Research Applications:

SAR Libraries: Used to synthesize amides or esters to test binding affinity against PDE4B vs.

PDE4D isoforms.

Prodrug Design: The carboxylic acid can be esterified to improve cell permeability, then

hydrolyzed intracellularly.

Benzoic Acid Core
(H-Bond Anchoring)

3-Chloro Group
(Metabolic Stability)

5-Ethoxy Group
(PDE4 Q2 Pocket)

4-Propoxy Group
(PDE4 Q1 Pocket)

Target: PDE4 Active Site
(Anti-inflammatory)

Hydrophobic Fit Van der Waals Van der Waals

Click to download full resolution via product page

Figure 2: Pharmacophore mapping of 3-Chloro-5-ethoxy-4-propoxybenzoic acid illustrating

its interaction with the PDE4 active site.
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Part 6: Safety & Handling (MSDS Summary)
Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

Storage: Store at room temperature (15-25°C), kept dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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